molecular formula C27H46O2 B008752 12,14-Heptacosadiynoic acid CAS No. 106510-41-2

12,14-Heptacosadiynoic acid

Cat. No. B008752
M. Wt: 402.7 g/mol
InChI Key: WFKKPVSAXVSKCE-UHFFFAOYSA-N
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Description

12,14-Heptacosadiynoic acid is a very long-chain fatty acid . It has a molecular formula of C27H46O2 . The IUPAC name for this compound is heptacosa-12,14-diynoic acid .


Molecular Structure Analysis

The molecular structure of 12,14-Heptacosadiynoic acid is represented by the InChI string: InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) . This indicates that the molecule consists of a long carbon chain with two triple bonds and a carboxylic acid group at one end.


Physical And Chemical Properties Analysis

12,14-Heptacosadiynoic acid has a molecular weight of 402.663 . It has a net charge of 0 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

Scientific Research Applications

  • It has been found that Rat basophilic leukemia-2H3 cells produce a compound, 14C-12L-hydroxy-5,8,10-heptadecatrienoic acid, derived from 12,14-Heptacosadiynoic acid. This compound shows potential as a therapeutic agent for leukemia, though it has low synthetic activity and might undergo non-enzymatic breakdown from PGH2 (Hamasaki & Miyazaki, 1989).

  • In the field of archaeology and environmental studies, radiocarbon dating techniques involving 14C have been enhanced and validated. These improvements are crucial for accurately dating historical and prehistorical samples, and 12,14-Heptacosadiynoic acid plays a role in these methodologies (Valastro, Davis, & Varela, 1978).

  • The molecule is relevant in metabolic studies, as seen in research where Rainbow trout absorbed n-alkanes, storing them in their carcasses. Most of the radioactivity in these cases originated from heptadecanoic acid, a molecule closely related to 12,14-Heptacosadiynoic acid, and was incorporated into the trout's neutral lipids and phospholipids (Cravedi & Tulliez, 1986).

  • In the study of unsaturated fatty acids, it has been observed that their oxidation in sheep vesicular glands produces various prostaglandins and a 3-carbon compound, malonaldehyde. This process is significant in the biosynthesis of prostaglandin E1, with 12,14-Heptacosadiynoic acid potentially playing a role (Hamberg & Samuelsson, 1967).

  • Research in the field of materials science has shown that hydrogen-bonding complexes of poly(4-vinylpyridine) and polydiacetylenes, which are related to 12,14-Heptacosadiynoic acid, exhibit improved stability and sensor capabilities. This has implications for photolithography in polydiacetylene-based devices (Wu, Shi, Zhang, & Bubeck, 2009).

  • In the field of estuarine sediment research, it was found that these sediments predominantly produce alkanoic acids, like 12,14-Heptacosadiynoic acid, from in situ microbial synthesis. These acids undergo rapid degradation, as shown in studies involving the radiolabelled oleic acid to 14 CO2 (Gaskell, Rhead, Brooks, & Eglinton, 1976).

  • In biomedical applications, automated production methods have been developed for [18 F]FTHA, a fatty acid tracer for positron emission tomography, which is related to 12,14-Heptacosadiynoic acid. This development is crucial for meeting good manufacturing practice guidelines (Savisto, Viljanen, Kokkomäki, Bergman, & Solin, 2018).

  • The molecule is also involved in the study of photosynthesis and inorganic carbon assimilation in plants, offering insights that go beyond traditional net gas exchange techniques (Geider & Osborne, 1992).

Safety And Hazards

The safety data sheet for a similar compound, 10,12-Heptacosadiynoic acid, indicates that it causes skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

heptacosa-12,14-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKKPVSAXVSKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429503
Record name 12,14-Heptacosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12,14-Heptacosadiynoic acid

CAS RN

106510-41-2
Record name 12,14-Heptacosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JY Chang - 2011 - ir.lib.ncu.edu.tw
(中) 雙炔基衍生物具有照光聚合特性, 我們於實驗中利用雙炔基衍生物(9, 11-tetracosadiynoic acid, 10, 12-pentacosadiynoic acid, 11, 13-hexacosadiynoic acid... 等) 溶於有機溶劑中, 並將矽…
Number of citations: 2 ir.lib.ncu.edu.tw
A Zubiri Gaitán - 2018 - riunet.upv.es
Se dispone de dos líneas de conejo seleccionadas de forma divergente por contenido de grasa intramuscular en L. dorsi. De estas líneas se han tomado muestras de plasma …
Number of citations: 2 riunet.upv.es

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